molecular formula C28H53N4O7PS B13393312 Sphingosine 1-phosphate Biotin

Sphingosine 1-phosphate Biotin

Cat. No.: B13393312
M. Wt: 620.8 g/mol
InChI Key: JHROEHVYJZWKKP-UHFFFAOYSA-N
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Description

(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an azaniumyl group, a hydroxy group, and a thieno[3,4-d]imidazol ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate involves multiple steps, including the formation of the thieno[3,4-d]imidazol ring and the subsequent attachment of the azaniumyl and hydroxy groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it has potential as a therapeutic agent for treating various diseases due to its unique structural features .

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s azaniumyl group can form hydrogen bonds with active site residues, while the hydroxy group can participate in catalytic processes. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Biological Activity

Sphingosine 1-phosphate (S1P) is a bioactive lipid that plays crucial roles in various biological processes, including cell proliferation, survival, and migration. The addition of biotin to S1P enhances its utility in research and therapeutic applications, facilitating the study of S1P's biological activities and interactions with cellular systems. This article explores the biological activity of Sphingosine 1-phosphate Biotin, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic implications.

Overview of Sphingosine 1-Phosphate

S1P is produced from sphingosine via the action of sphingosine kinases (SphKs), primarily SphK1 and SphK2. It exerts its effects by binding to five known G protein-coupled receptors (S1PR1-5), which mediate various physiological responses. These include modulation of immune responses, regulation of vascular integrity, and promotion of cell survival and proliferation .

Cell Proliferation and Survival
S1P has been shown to promote cell proliferation in various contexts. For instance, research indicates that overexpression of SphK1 leads to increased S1P production, enhancing the proliferation of intestinal epithelial cells through upregulation of c-Myc . In pancreatic islet β-cells, S1P promotes proliferation while suppressing apoptosis, suggesting a protective role against diabetes-related damage .

Endothelial Function
S1P is critical for maintaining endothelial barrier function. Activation of S1PRs on endothelial cells enhances nitric oxide (NO) production, which protects against oxidative stress and maintains vascular integrity . Additionally, S1P signaling is implicated in angiogenesis by amplifying vascular endothelial growth factor (VEGF) signaling through S1PR1 .

Biological Activity in Different Cell Types

Cell Type Biological Activity Mechanism
Intestinal Epithelial Cells Promotes cell proliferationUpregulation of c-Myc via enhanced translation
Pancreatic Islet β-Cells Enhances proliferation and reduces apoptosisModulation of sphingolipid metabolism; activation of S1PRs
Endothelial Cells Improves barrier function and promotes angiogenesisActivation of eNOS; amplification of VEGF signaling
Adipocytes Increases size and number; enhances adipogenic differentiationActivation of adipogenic transcriptional regulators

Case Studies

Several studies have highlighted the biological activity of S1P in clinical and preclinical settings:

  • A study demonstrated that elevated levels of S1P could enhance β-cell function in diabetic mice, providing insights into potential therapeutic strategies for diabetes management .
  • Research on endothelial cells revealed that S1P signaling is crucial for maintaining vascular integrity during inflammatory responses, suggesting its role as a therapeutic target in cardiovascular diseases .
  • In cancer biology, S1P's interaction with tumor microenvironments has been shown to facilitate tumor growth by enhancing angiogenic signaling pathways .

Therapeutic Implications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Diabetes Management: By promoting β-cell survival and proliferation, S1P may serve as a novel target for diabetes treatment.
  • Cardiovascular Health: Modulating S1P signaling could protect against endothelial dysfunction and reduce cardiovascular disease risk.
  • Cancer Therapy: Targeting S1PRs may inhibit tumor growth by disrupting pro-angiogenic signaling pathways.

Properties

Molecular Formula

C28H53N4O7PS

Molecular Weight

620.8 g/mol

IUPAC Name

[2-azaniumyl-3-hydroxy-18-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]octadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C28H53N4O7PS/c29-22(20-39-40(36,37)38)24(33)16-12-10-8-6-4-2-1-3-5-7-9-11-15-19-30-26(34)18-14-13-17-25-27-23(21-41-25)31-28(35)32-27/h12,16,22-25,27,33H,1-11,13-15,17-21,29H2,(H,30,34)(H2,31,32,35)(H2,36,37,38)

InChI Key

JHROEHVYJZWKKP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O)NC(=O)N2

Origin of Product

United States

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